molecular formula C10H14ClNO B3200045 3-Amino-2-[(2-chlorophenyl)methyl]propan-1-ol CAS No. 1017371-23-1

3-Amino-2-[(2-chlorophenyl)methyl]propan-1-ol

Cat. No.: B3200045
CAS No.: 1017371-23-1
M. Wt: 199.68 g/mol
InChI Key: ZJCFZTZTDDOOES-UHFFFAOYSA-N
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Description

Product Name: 3-Amino-2-[(2-chlorophenyl)methyl]propan-1-ol CAS Number: 1017371-23-1 [ citation 1 ][ citation 4 ] Molecular Formula: C 10 H 14 ClNO [ citation 1 ][ citation 7 ] Molecular Weight: 199.68 g/mol [ citation 1 ][ citation 7 ] SMILES: C1=CC=C(C(=C1)CC(CN)CO)Cl [ citation 7 ] InChI Key: ZJCFZTZTDDOOES-UHFFFAOYSA-N [ citation 7 ] this compound is a useful research chemical [ citation 4 ]. This compound features a 1,3-amino alcohol scaffold linked to a 2-chlorophenyl group. The presence of both amine and hydroxyl functional groups on a flexible propane chain makes it a versatile bifunctional synthetic intermediate [ citation 7 ]. The ortho-substituted chlorinated aromatic ring is a classic building block in medicinal and organic chemistry, often used to introduce specific steric and electronic properties into a target molecule [ citation 7 ]. As such, this compound serves as a valuable precursor for the synthesis of more complex molecules in various research and development settings. Handling and Usage: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses [ citation 7 ].

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(aminomethyl)-3-(2-chlorophenyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO/c11-10-4-2-1-3-9(10)5-8(6-12)7-13/h1-4,8,13H,5-7,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJCFZTZTDDOOES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(CN)CO)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Process Development for 3 Amino 2 2 Chlorophenyl Methyl Propan 1 Ol

Retrosynthetic Analysis and Key Disconnection Strategies

A retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For 3-Amino-2-[(2-chlorophenyl)methyl]propan-1-ol, a logical disconnection would involve breaking the carbon-carbon bond that connects the (2-chlorophenyl)methyl group to the propanol (B110389) backbone, or the carbon-nitrogen bond of the amino group.

A hypothetical retrosynthetic approach might suggest precursors such as a malonic ester derivative and 2-chlorobenzyl chloride. Another strategy could involve the disconnection of the C-N bond, pointing towards a precursor like 2-(2-chlorobenzyl)propane-1,3-diol, which could then be aminated. However, without a documented synthesis, these remain theoretical and unverified strategies.

Precursor Design and Chemical Sourcing for Efficient Synthesis

The design and sourcing of precursors are critical for an efficient and economically viable synthesis. Based on the hypothetical retrosynthetic analysis, key precursors could include:

2-Chlorobenzyl chloride: A common building block in organic synthesis.

Diethyl malonate or a similar malonic ester: Used for introducing a two-carbon unit.

A suitable aminating agent: Such as ammonia (B1221849) or a protected amine equivalent.

The efficiency of any synthetic route would heavily depend on the availability and cost of these and other necessary reagents and solvents.

Direct Synthetic Pathways

Direct synthetic pathways are the forward chemical reactions that build the target molecule from its precursors. While no specific pathways for this compound have been found, general organic chemistry principles suggest several possibilities.

Reductive Amination Approaches

Reductive amination is a common method for forming amines from carbonyl compounds. A potential, though unconfirmed, route could involve the synthesis of an aldehyde or ketone precursor, followed by reaction with an amine source in the presence of a reducing agent.

Stereoselective Hydroxylation and Amination

If a specific stereoisomer of the target compound is desired, stereoselective methods would be necessary. These could involve the use of chiral catalysts or auxiliaries to control the three-dimensional arrangement of atoms during the reaction.

Multi-Component Reactions

Multi-component reactions, where three or more reactants combine in a single step to form a product, can be highly efficient. A hypothetical multi-component reaction for this target molecule is conceivable but not documented.

Advanced Catalytic Systems in Synthesis

Modern organic synthesis often employs advanced catalytic systems to improve reaction efficiency, selectivity, and environmental footprint. These can include transition metal catalysts, organocatalysts, and biocatalysts. The application of such systems to the synthesis of this compound would be dependent on the specific reaction pathway chosen.

Transition Metal-Mediated Transformations

Transition metal catalysis is a powerful tool in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov For the synthesis of amino alcohols, transition metal-catalyzed reactions such as hydroaminomethylation, hydroformylation followed by reductive amination, or C-H activation could theoretically be employed. diva-portal.org For instance, a strategy could involve the hydroformylation of an appropriate alkene precursor, followed by a transition-metal-catalyzed reductive amination to install the amino group and reduce the aldehyde simultaneously. However, no specific examples of transition metal-mediated transformations for the direct synthesis of this compound have been identified in the available literature.

Organocatalytic Methods

Organocatalysis utilizes small organic molecules to catalyze chemical transformations. openrepository.com For the synthesis of chiral amino alcohols, organocatalytic methods such as asymmetric Mannich reactions, Michael additions, or aldol (B89426) reactions are often employed. openrepository.com A potential organocatalytic route to a precursor of this compound could involve an asymmetric Michael addition of a nucleophile to a nitroalkene, followed by reduction of the nitro group. Another possibility is an asymmetric aldol reaction to construct the carbon skeleton, with subsequent functional group manipulations to introduce the amino group. openrepository.com Specific organocatalytic methods for the preparation of this compound are not described in the current scientific literature.

Biocatalytic Approaches

Biocatalysis employs enzymes or whole microorganisms to perform chemical transformations, often with high chemo-, regio-, and stereoselectivity under mild conditions. mdpi.com Enzymes such as transaminases, dehydrogenases, or lyases are commonly used for the synthesis of chiral amino alcohols. mdpi.com A possible biocatalytic approach could involve the use of a transaminase to convert a corresponding keto-alcohol precursor directly into the desired amino alcohol. Alternatively, a dehydrogenase could be used for the stereoselective reduction of a ketone precursor. mdpi.com While biocatalytic methods are well-established for producing a variety of chiral amino alcohols, mdpi.com there are no specific published examples of biocatalytic approaches being applied to the synthesis of this compound.

Chiral Synthesis and Enantioselective Preparation of Stereoisomers

The synthesis of specific stereoisomers of chiral molecules is crucial in medicinal chemistry, as different enantiomers can have vastly different biological activities. nbinno.com

Asymmetric Reduction Strategies

Asymmetric reduction of a prochiral ketone is a common and effective strategy for preparing enantiomerically enriched alcohols. acs.orgrsc.org This can be achieved using chiral reducing agents or through catalytic asymmetric hydrogenation or transfer hydrogenation. acs.org For a precursor to this compound, an asymmetric reduction of a corresponding β-amino ketone could be envisioned. Catalytic systems based on transition metals like ruthenium, rhodium, or iridium with chiral ligands are frequently used for such transformations. acs.org Despite the prevalence of these methods, specific applications to the synthesis of this compound have not been reported.

Chiral Auxiliary-Mediated Synthesis

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct a stereoselective reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter is created, the auxiliary is removed. wikipedia.org Common chiral auxiliaries include Evans oxazolidinones, pseudoephedrine, and SAMP/RAMP hydrazines. wikipedia.orgnih.gov A synthetic route employing a chiral auxiliary could involve attaching it to a suitable carboxylic acid precursor, performing a diastereoselective alkylation to introduce the (2-chlorophenyl)methyl group, and then reducing the carbonyl and removing the auxiliary. There are no documented instances of chiral auxiliary-mediated synthesis being used for this compound in the available literature.

Enantioselective Catalysis for Chiral Induction

Enantioselective catalysis involves the use of a chiral catalyst to convert a prochiral substrate into a chiral product. uni-pannon.hu This approach is highly atom-economical and is widely used in modern organic synthesis. mdpi-res.com For the synthesis of the target molecule, an enantioselective catalytic reaction could be used to establish the chiral center. For example, an asymmetric aldol or Mannich reaction catalyzed by a chiral metal complex or an organocatalyst could be a key step in the synthesis. uni-pannon.hu While this is a powerful strategy for chiral synthesis, its specific application to the preparation of this compound is not found in the public domain.

Optimization of Reaction Conditions for Scalability and Yield

The successful scale-up of a chemical synthesis from the laboratory to an industrial setting hinges on the meticulous optimization of reaction conditions. This ensures not only the economic viability of the process but also its safety and consistency. For a target molecule like this compound, key parameters would need to be systematically investigated to maximize yield and purity while ensuring scalability.

Solvent Effects and Reaction Media Engineering

The choice of solvent is critical as it can significantly influence reaction rates, equilibria, and even the reaction pathway itself. An ideal solvent should dissolve reactants, reagents, and intermediates to a suitable extent, be inert to the reaction conditions, and facilitate product isolation. In the synthesis of amino alcohols, the polarity of the solvent can play a crucial role.

For instance, in related syntheses of amino alcohols, a variety of organic solvents might be screened. The selection would depend on the specific reaction step. For a step involving a nucleophilic substitution, a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) might be favored to solvate the cation and leave the anion more reactive. However, for other steps, less polar solvents like tetrahydrofuran (B95107) (THF) or ethyl acetate (B1210297) (EtOAc) might be optimal. unibo.it

Reaction media engineering also involves considering factors like solvent mixtures, which can offer a fine-tuned environment for the reaction. For example, a mixture of a protic and an aprotic solvent could be employed to balance solubility and reactivity. The impact of different solvents on the yield of a hypothetical reaction step in the synthesis of this compound could be tabulated as follows:

Table 1: Hypothetical Solvent Screening for a Synthetic Step

Entry Solvent Dielectric Constant (approx.) Yield (%)
1 Dichloromethane (DCM) 9.1 65
2 Tetrahydrofuran (THF) 7.6 72
3 Ethyl Acetate (EtOAc) 6.0 78
4 Acetonitrile (MeCN) 37.5 85
5 Dimethylformamide (DMF) 36.7 88

This interactive table illustrates how a systematic solvent screen could guide the optimization process, with more polar aprotic solvents potentially leading to higher yields in this hypothetical scenario.

Temperature and Pressure Influence on Reaction Kinetics

Temperature is a fundamental parameter in chemical reactions, directly affecting the rate of reaction. According to the Arrhenius equation, a 10°C increase in temperature can approximately double the reaction rate. In the synthesis of this compound, each reaction step would have an optimal temperature range.

Pressure is another important parameter, particularly for reactions involving gaseous reagents or where the volume of activation is significant. While many organic reactions are carried out at atmospheric pressure, high-pressure conditions can be employed to increase reaction rates, especially in reactions with a negative volume of activation, and to enhance the solubility of gaseous reactants.

The optimization process would involve running the reaction at various temperatures and pressures to identify the conditions that provide the best balance between reaction rate, yield, and purity.

Mechanistic Insights into Reaction Yield Improvement

A thorough understanding of the reaction mechanism is paramount for rational optimization. By identifying the rate-determining step, potential side reactions, and the role of catalysts and intermediates, chemists can devise strategies to improve the yield.

For the synthesis of a molecule like this compound, which contains a stereocenter, understanding the mechanism is also crucial for controlling the stereochemistry of the product. Mechanistic studies could involve techniques such as kinetic monitoring, isotopic labeling, and computational modeling.

For example, if a particular step is found to be reversible, Le Chatelier's principle could be applied by removing a byproduct to drive the reaction to completion. If an undesired side product is formed due to a competing reaction pathway, the reaction conditions (e.g., temperature, catalyst, solvent) could be adjusted to favor the desired pathway.

Green Chemistry Principles in Synthetic Route Design

Modern pharmaceutical and chemical manufacturing places a strong emphasis on sustainability. The principles of green chemistry provide a framework for designing chemical processes that are environmentally benign and economically efficient. nih.gov

Atom Economy and Waste Minimization Strategies

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. jocpr.comwjpps.com It is calculated as:

(Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100%

Reactions with high atom economy, such as addition and rearrangement reactions, are preferred over those with low atom economy, like substitution and elimination reactions, which generate stoichiometric byproducts. jk-sci.com For the synthesis of this compound, a synthetic route that maximizes the incorporation of atoms from the starting materials into the final product would be sought.

Catalysis: Using catalytic reagents in place of stoichiometric ones.

One-Pot Reactions: Combining multiple reaction steps into a single pot to reduce the need for intermediate workups and purifications. rsc.org

Recycling: Recovering and reusing solvents and catalysts.

Use of Environmentally Benign Solvents and Reagents

The choice of solvents and reagents has a significant impact on the environmental footprint of a chemical process. Many traditional organic solvents are volatile, flammable, and toxic. researchgate.net Green chemistry encourages the use of safer alternatives. iris-biotech.de

The GSK (GlaxoSmithKline) solvent selection guide is a valuable tool for categorizing solvents based on their environmental, health, and safety impacts. unibo.it Solvents are classified as "recommended," "problematic," or "hazardous." For the synthesis of this compound, a green chemistry approach would prioritize the use of recommended solvents such as water, ethanol, or ethyl acetate, while avoiding hazardous solvents like chloroform (B151607) and benzene (B151609).

Similarly, the selection of reagents should favor those that are less toxic and are derived from renewable feedstocks where possible. The use of biocatalysis, employing enzymes to carry out specific chemical transformations, is another powerful green chemistry tool that can offer high selectivity under mild reaction conditions. jk-sci.com

Microwave-Assisted and Photochemical Synthesis Enhancements

In the continuous effort to refine and optimize the synthesis of pharmaceutical intermediates like this compound, modern techniques such as microwave-assisted synthesis and photochemical methods offer significant potential for process enhancement. These technologies are at the forefront of green chemistry, aiming to increase reaction efficiency, reduce waste, and shorten production times. While specific, detailed research findings on the application of these methods for the direct synthesis of this compound are not extensively documented in publicly available literature, the principles underlying these techniques are widely applied to structurally similar molecules, such as β-amino alcohols, and are relevant for future process development.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) utilizes microwave energy to heat chemical reactions. Unlike conventional heating, which relies on conduction and convection, microwave irradiation heats the entire volume of the solvent and reactants simultaneously and efficiently. This can lead to a dramatic reduction in reaction times, often from hours to minutes, and can also result in higher yields and improved product purity by minimizing the formation of byproducts.

For the synthesis of β-amino alcohols, microwave irradiation has been effectively used in key steps such as the aminolysis of epoxides. emich.edu This method could potentially be adapted to routes for synthesizing this compound, offering a significant acceleration of the reaction. The key advantages of exploring MAOS for this compound would be rapid process optimization and scalability.

| Process Control | Precise and rapid temperature and pressure control. |

Photochemical Synthesis

Photochemical synthesis employs light energy to initiate chemical reactions. By activating molecules through the absorption of photons, reactions can often be carried out under mild, ambient temperature conditions, which is a significant advantage for thermally sensitive compounds. Visible-light photoredox catalysis, in particular, has emerged as a powerful and green tool for organic synthesis. rsc.org

The application of photochemical methods for the synthesis of amino alcohols is a growing area of research. gaylordchemical.comuni-muenster.de These strategies can enable unique chemical transformations that are difficult to achieve with traditional thermal methods. organic-chemistry.orgacs.org For a target molecule like this compound, a photochemical approach could offer a novel, energy-efficient synthetic route. For instance, photoredox-catalyzed reactions could be envisioned for the construction of the C-N or C-C bonds in the molecule's backbone under exceptionally mild conditions. rsc.org

Potential Advantages of Photochemical Synthesis

Feature Potential Advantage for Synthesis
Energy Source Utilizes light (e.g., visible light from LEDs), a sustainable energy source.
Reaction Conditions Typically performed at or below ambient temperature, preserving sensitive functional groups.
Selectivity Can offer high levels of chemo-, regio-, and stereoselectivity.
Green Chemistry Reduces reliance on harsh reagents and high temperatures, minimizing waste.

| Novel Reactivity | Enables unique transformations not accessible through thermal chemistry. |

While detailed experimental data for the application of these advanced methods to the synthesis of this compound is not yet available, their proven success in the synthesis of related amino alcohols suggests they are promising avenues for future research and process development. The adoption of such technologies could lead to more efficient, cost-effective, and environmentally benign manufacturing processes.

Chemical Reactivity and Derivatization of 3 Amino 2 2 Chlorophenyl Methyl Propan 1 Ol

Reactivity of the Primary Amino Group

The primary amino group is a nucleophilic center and can participate in a wide range of chemical transformations.

The primary amino group of 3-Amino-2-[(2-chlorophenyl)methyl]propan-1-ol readily undergoes acylation with acylating agents such as acyl chlorides or anhydrides to form the corresponding amides. These reactions are typically carried out in the presence of a base to neutralize the acid byproduct. For instance, the reaction with acetyl chloride in the presence of a tertiary amine would yield N-{3-hydroxy-2-[(2-chlorophenyl)methyl]propyl}acetamide.

Alkylation of the amino group can be achieved using alkyl halides. Mono-alkylation can be challenging to control as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to polyalkylation. However, selective mono-N-alkylation of 3-amino alcohols can be achieved through methods like chelation with 9-borabicyclo[3.3.1]nonane (9-BBN), which protects and activates the amine group for a more controlled reaction organic-chemistry.org.

Table 1: Representative Acylation and Alkylation Reactions of Amino Alcohols

Reaction TypeReagentProduct TypeGeneral Yield Range
AcylationAcetyl ChlorideN-acetyl derivativeHigh
AcylationAcetic Anhydride (B1165640)N-acetyl derivativeHigh
AlkylationMethyl IodideN-methyl and N,N-dimethyl derivativesVariable
Reductive AminationAldehyde/Ketone + Reducing AgentN-alkyl or N,N-dialkyl derivativesModerate to High

Note: The yield ranges are based on general reactions of similar amino alcohols and may vary for this compound.

The primary amino group can condense with aldehydes or ketones to form Schiff bases (imines). This reversible reaction is typically acid or base-catalyzed and involves the elimination of a water molecule. The resulting imine can be a versatile intermediate for further chemical transformations. For example, reaction with a substituted pyridine aldehyde can lead to the formation of imine ligands that can coordinate with metal centers digitellinc.com. The stability of the Schiff base is dependent on the nature of the aldehyde or ketone used.

The bifunctional nature of this compound allows for intramolecular cyclization reactions to form heterocyclic compounds. For instance, reaction with phosgene or its equivalents could lead to the formation of a cyclic carbamate (an oxazolidinone). Similarly, reaction with other bifunctional reagents can be employed to construct various five or six-membered heterocyclic rings, which are significant scaffolds in medicinal chemistry. The intramolecular cyclization of related aminoacetylenic ketones has been shown to produce pyrrol-3-one derivatives mdpi.com.

Transformations of the Primary Hydroxyl Group

The primary hydroxyl group is also a key site for derivatization, participating in reactions typical of primary alcohols.

The hydroxyl group can be esterified by reaction with carboxylic acids, acyl chlorides, or acid anhydrides. Acid catalysis is often required when using carboxylic acids (Fischer esterification). The use of more reactive acyl chlorides or anhydrides in the presence of a base is a common and efficient method.

Etherification of the primary hydroxyl group can be achieved through Williamson ether synthesis, which involves the deprotonation of the alcohol with a strong base to form an alkoxide, followed by reaction with an alkyl halide.

Table 2: Representative Esterification and Etherification Reactions of Alcohols

Reaction TypeReagentProduct TypeGeneral Conditions
EsterificationCarboxylic AcidEsterAcid catalyst, heat
EsterificationAcyl ChlorideEsterBase (e.g., pyridine, triethylamine)
EtherificationAlkyl HalideEtherStrong base (e.g., NaH)

Note: These are general conditions and may need to be optimized for this compound.

The primary hydroxyl group can be oxidized to an aldehyde or a carboxylic acid using various oxidizing agents. The choice of oxidant determines the final product. Milder oxidizing agents, such as pyridinium chlorochromate (PCC), would typically yield the corresponding aldehyde, 3-amino-2-[(2-chlorophenyl)methyl]propanal. Stronger oxidizing agents, like potassium permanganate or chromic acid, would lead to the formation of the carboxylic acid, 3-amino-2-[(2-chlorophenyl)methyl]propanoic acid. It is important to note that the amino group may require protection prior to oxidation to prevent side reactions.

Reduction of the primary hydroxyl group to a methyl group is a more challenging transformation and would require harsh reaction conditions, such as conversion of the alcohol to a tosylate or halide followed by reduction with a strong reducing agent like lithium aluminum hydride.

Nucleophilic Substitution Reactions

The primary amine and hydroxyl groups of this compound are excellent nucleophiles, making them susceptible to reactions with various electrophiles. These reactions, primarily N-alkylation, N-acylation, O-alkylation, and O-acylation, provide straightforward methods for derivatization.

N-Alkylation and N-Acylation: The primary amine is typically more nucleophilic than the hydroxyl group and can be selectively alkylated or acylated under appropriate conditions. Selective mono-N-alkylation of 3-amino alcohols can be achieved through methods such as chelation with 9-borabicyclononane (9-BBN), which protects and activates the amine group for reaction with alkyl halides organic-chemistry.org. Direct N-alkylation of amino acid esters and amides with alcohols has also been demonstrated using ruthenium catalysis in a "borrowing hydrogen" methodology, which is an atom-economical approach nih.gov.

O-Alkylation and O-Acylation: While the amine is generally more reactive, O-selective functionalization can be achieved, often through the use of protecting groups for the amine. However, direct O-acylation of amino alcohols without protection of the amine has been reported under specific conditions, highlighting the potential for chemoselective derivatization researchgate.net.

Reaction TypeReagentTypical ConditionsProduct
N-AlkylationAlkyl Halide (e.g., CH₃I)Base (e.g., K₂CO₃), Solvent (e.g., CH₃CN)Secondary or Tertiary Amine
N-AcylationAcyl Chloride (e.g., CH₃COCl)Base (e.g., Et₃N), Solvent (e.g., CH₂Cl₂)Amide
O-AlkylationAlkyl Halide (e.g., C₆H₅CH₂Br)Strong Base (e.g., NaH), Solvent (e.g., THF)Ether
O-AcylationAcyl Chloride (e.g., (CH₃)₃CCOCl)Base (e.g., Pyridine), Solvent (e.g., CH₂Cl₂)Ester

Chemical Modifications of the 2-Chlorophenyl Moiety

The 2-chlorophenyl group of this compound provides another avenue for structural diversification. The chlorine atom and the aromatic ring itself can undergo a variety of transformations, including aromatic substitution and palladium-catalyzed cross-coupling reactions.

Aromatic Substitution Reactions

The 2-chlorophenyl ring can undergo electrophilic aromatic substitution reactions. The chlorine atom is an ortho-, para-director, although it is deactivating. The substitution pattern will also be influenced by the steric hindrance of the propanolamine side chain. Reactions such as nitration, halogenation, and Friedel-Crafts reactions can introduce new functional groups onto the aromatic ring. For instance, Friedel-Crafts alkylation and acylation, catalyzed by Lewis acids like AlCl₃, can introduce alkyl and acyl groups, respectively, onto the aromatic ring wikipedia.orglibretexts.orgadichemistry.commasterorganicchemistry.comlibretexts.org.

Palladium-Catalyzed Cross-Coupling Reactions for Aryl Functionalization

The chlorine atom on the phenyl ring is a suitable handle for various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds wikipedia.orgorganic-chemistry.orgacsgcipr.org.

Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with an organoboron reagent (boronic acid or ester) to form a new C-C bond. This method is highly versatile for creating biaryl structures or introducing alkyl, alkenyl, or alkynyl groups libretexts.orgnih.gov.

Heck Reaction: The Heck reaction involves the coupling of the aryl chloride with an alkene to form a substituted alkene. This reaction is a valuable method for the synthesis of complex olefinic structures wikipedia.orgorganic-chemistry.orgnih.govlibretexts.orgyoutube.com.

Buchwald-Hartwig Amination: This reaction forms a new C-N bond by coupling the aryl chloride with a primary or secondary amine. This is a powerful method for the synthesis of substituted anilines and related compounds wikipedia.orgacsgcipr.orglibretexts.orgresearchgate.net.

Sonogashira Coupling: The Sonogashira reaction couples the aryl chloride with a terminal alkyne to form an aryl-alkyne. This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes wikipedia.orglibretexts.orgorganic-chemistry.orgbeilstein-journals.orgresearchgate.net.

Reaction NameCoupling PartnerCatalyst System (Typical)Bond Formed
Suzuki-MiyauraBoronic Acid/Ester (R-B(OH)₂)Pd(PPh₃)₄, Base (e.g., Na₂CO₃)Aryl-R
HeckAlkene (R-CH=CH₂)Pd(OAc)₂, Ligand (e.g., PPh₃), Base (e.g., Et₃N)Aryl-CH=CH-R
Buchwald-HartwigAmine (R₂NH)Pd₂(dba)₃, Ligand (e.g., BINAP), Base (e.g., NaOtBu)Aryl-NR₂
SonogashiraTerminal Alkyne (R-C≡CH)PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N)Aryl-C≡C-R

Selective Halogen Modifications

The chlorine atom on the 2-chlorophenyl moiety can be replaced with other halogens, such as iodine, through halogen exchange reactions. This can be advantageous as aryl iodides are often more reactive in cross-coupling reactions. Electrophilic iodination of chlorinated aromatic compounds can also be achieved using reagents like iodine in the presence of a silver salt.

Intramolecular Cyclization and Heterocycle Formation

The bifunctional nature of this compound makes it an excellent precursor for the synthesis of various nitrogen-containing heterocycles through intramolecular cyclization reactions.

Ring-Closing Reactions to Novel Cyclic Scaffolds

The bifunctional nature of this compound makes it a valuable precursor for the synthesis of various heterocyclic scaffolds, which are significant structural motifs in many biologically active compounds. Through intramolecular reactions, the amino and hydroxyl groups can participate in the formation of new ring systems.

One of the most direct applications of this reactivity is in the synthesis of substituted oxazolidines . The condensation of 1,2- and 1,3-amino alcohols with aldehydes or ketones is a classical and efficient method for the formation of the oxazolidine ring. nih.govnih.govacs.org In the case of this compound, reaction with an aldehyde or ketone would lead to the formation of a 5-substituted-4-(2-chlorophenyl)methyl-1,3-oxazolidine. The reaction proceeds via the formation of a hemiaminal intermediate, followed by intramolecular cyclization. nih.gov This process can be catalyzed by acids or bases and is often reversible.

Reactant 1Reactant 2Catalyst/ConditionsProduct Scaffold
1,3-Amino AlcoholAldehyde/KetoneMildly basic or acidic1,3-Oxazolidine
1,3-Amino AlcoholParaformaldehydeAlkali (10 mol%)1,3-Oxazolidine

This table presents generalized reactions for the synthesis of 1,3-oxazolidines from 1,3-amino alcohols, which is applicable to this compound.

Furthermore, the synthesis of pyrrolidines , another crucial heterocyclic core, can be envisioned from this compound through various synthetic strategies. Although this requires more extensive modification of the starting material, pathways involving the conversion of the primary alcohol to a suitable leaving group, followed by intramolecular nucleophilic substitution by the amine, are feasible. organic-chemistry.org Alternative modern synthetic methods, such as copper-catalyzed intramolecular amination of unactivated C(sp³)-H bonds, could also be conceptually applied to derivatives of the title compound to forge the pyrrolidine ring. organic-chemistry.org

Starting Material DerivativeReaction TypeCatalyst/ConditionsProduct Scaffold
N-protected amino alcohol with activated hydroxylIntramolecular nucleophilic substitutionBasePyrrolidine
N-protected amino alcoholCopper-catalyzed C-H aminationCopper catalystPyrrolidine

This table illustrates potential pathways to pyrrolidine scaffolds from 1,3-amino alcohol derivatives, a strategy that could be adapted for this compound.

Cascade and Tandem Reactions for Complex Molecular Architectures

Cascade and tandem reactions, where multiple bond-forming events occur in a single synthetic operation, offer an efficient approach to building complex molecular architectures from relatively simple starting materials like this compound. These reactions are highly atom-economical and can significantly streamline synthetic routes.

Enzymatic cascade reactions represent a powerful tool for the stereoselective synthesis of more complex amino alcohols from simpler precursors. nih.gov While not directly starting from the title compound, these biocatalytic approaches highlight the potential for creating intricate stereochemical arrangements in similar molecules. For instance, a two-enzyme cascade can convert diols to amino alcohols, and this methodology could be conceptually extended to further functionalize the this compound scaffold. rsc.orgornl.gov

A plausible synthetic application for this compound in a tandem sequence could involve an initial oxidation of the primary alcohol to an aldehyde. This intermediate could then undergo an in-situ intramolecular imine formation with the primary amine, followed by a reduction or a cycloaddition reaction to generate complex bicyclic or polycyclic systems. Such sequences, often termed orthogonal tandem reactions, allow for the upgrading of relatively simple molecules into more complex structures in a one-pot fashion. rsc.org

Reaction SequenceIntermediateFinal Product Type
1. Oxidation of alcohol2. Intramolecular imine formation3. ReductionAldehyde, Cyclic imineSubstituted piperidine
1. Oxidation of alcohol2. Intramolecular imine formation3. [3+2] CycloadditionAldehyde, Azomethine ylideFused pyrrolidine ring system

This table outlines hypothetical tandem reaction sequences starting from a 1,3-amino alcohol like this compound to generate complex heterocyclic architectures.

Moreover, the development of tandem vinylation-epoxidation reactions provides a pathway to functionalized epoxy alcohols with high stereoselectivity. nih.gov While demonstrated on different substrates, the principles of such tandem processes could inspire the design of novel transformations starting from derivatives of this compound, for example, by introducing unsaturation into the molecule to enable such reaction cascades.

Spectroscopic and Analytical Data for this compound Not Available in Publicly Accessible Literature

Despite a comprehensive search of scientific databases and literature, detailed experimental data for the advanced spectroscopic and analytical characterization of the chemical compound this compound could not be located. The required information for a thorough analysis based on the specified methodologies is not publicly available at this time.

The investigation sought to find specific research findings for the following analytical techniques for this compound:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Including ¹H NMR for proton environment elucidation, ¹³C NMR for carbon skeleton analysis, and 2D NMR techniques (such as COSY, HSQC, HMBC, NOESY) for determining structural connectivity.

Mass Spectrometry (MS) Techniques: Including High-Resolution Mass Spectrometry (HRMS) for exact mass determination and Tandem Mass Spectrometry (MS/MS) for analyzing fragmentation pathways.

While information and spectral data are available for structurally similar compounds—such as analogs with different substitution patterns on the phenyl ring (e.g., 2-fluoro or 4-chloro) or related amino alcohols—the strict focus of this article is solely on this compound. A PubChem entry for a related salt of the compound confirms a lack of literature data, stating, "No literature data available for this compound." uni.lu

Without access to peer-reviewed studies or spectral database entries containing this specific information, a scientifically accurate and detailed article that adheres to the requested outline cannot be generated. The creation of data tables and the discussion of detailed research findings are contingent on the availability of primary experimental results, which are currently absent from the accessible scientific record.

Advanced Spectroscopic and Analytical Methodologies for Characterization

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful tool for the identification of functional groups and the elucidation of molecular structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a unique fingerprint of the molecule, with specific peaks corresponding to different functional groups. For 3-Amino-2-[(2-chlorophenyl)methyl]propan-1-ol, the expected characteristic absorption bands would include:

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

N-H stretching: A medium to weak band in the region of 3300-3500 cm⁻¹ for the primary amine group.

C-H stretching: Bands in the region of 2850-3000 cm⁻¹ for the aliphatic C-H bonds and potentially above 3000 cm⁻¹ for the aromatic C-H bonds of the chlorophenyl group.

N-H bending: A medium to strong band around 1590-1650 cm⁻¹.

C=C stretching: Bands in the 1450-1600 cm⁻¹ region, indicative of the aromatic ring.

C-O stretching: A strong band in the 1000-1260 cm⁻¹ region for the primary alcohol.

C-N stretching: A medium to weak band in the 1020-1250 cm⁻¹ region.

C-Cl stretching: A band in the 600-800 cm⁻¹ region, indicating the presence of the chloro-substituent on the phenyl ring.

A data table for the expected FT-IR peaks is provided below.

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
O-H (Alcohol)3200-3600Broad, Strong
N-H (Amine)3300-3500Medium
C-H (Aromatic)3010-3100Medium to Weak
C-H (Aliphatic)2850-2960Medium to Strong
N-H (Amine Bend)1590-1650Medium to Strong
C=C (Aromatic)1450-1600Medium to Weak
C-O (Alcohol)1000-1260Strong
C-N (Amine)1020-1250Medium to Weak
C-Cl (Aryl Halide)600-800Medium to Strong

Raman Spectroscopy Applications

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be useful for confirming the presence of the aromatic ring and the carbon skeleton. Expected Raman shifts would include prominent peaks for the C=C stretching of the phenyl ring and the C-C backbone vibrations.

Electronic Spectroscopy

Electronic spectroscopy involves the interaction of ultraviolet and visible light with a molecule, leading to the excitation of electrons to higher energy levels.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

UV-Vis spectroscopy is used to identify chromophores, which are the parts of a molecule that absorb light. The primary chromophore in this compound is the 2-chlorophenyl group. This aromatic system is expected to exhibit characteristic absorption bands in the UV region, typically around 200-280 nm, corresponding to π→π* electronic transitions. The presence of the chlorine substituent may cause a slight red shift (bathochromic shift) of these absorption maxima compared to unsubstituted benzene (B151609).

Circular Dichroism (CD) for Chiral Compound Analysis

This compound possesses a chiral center at the second carbon of the propanol (B110389) chain. Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left and right circularly polarized light, would be the ideal technique to study the stereochemical properties of this compound. Enantiomers of a chiral molecule produce mirror-image CD spectra. This technique could be used to determine the enantiomeric purity and to study the conformation of the molecule in solution.

X-ray Diffraction Crystallography for Absolute Stereochemistry Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it would be possible to determine the precise bond lengths, bond angles, and the absolute configuration (R or S) of the chiral center. This technique provides unambiguous proof of the molecular structure.

Chromatographic Methods for Purity and Stereoisomer Separation

The comprehensive characterization of "this compound" necessitates the use of advanced chromatographic techniques to assess its purity and resolve its stereoisomers. Given the compound's structural features, including a primary amine, a hydroxyl group, and a chiral center, specific methodologies within high-performance liquid chromatography (HPLC), gas chromatography (GC), and chiral chromatography are employed.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. However, the high polarity and low volatility of "this compound" due to its amino and hydroxyl groups make its direct analysis by GC challenging. These polar functional groups can lead to poor peak shape, strong adsorption on the column, and thermal decomposition in the injector. thermofisher.com

To overcome these limitations, derivatization is an essential prerequisite for the GC analysis of such compounds. sigmaaldrich.com The primary goal of derivatization is to convert the polar N-H and O-H groups into less polar, more volatile, and more thermally stable moieties. sigmaaldrich.com

Common Derivatization Strategies:

Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used to replace the active hydrogens on the amine and alcohol groups with trimethylsilyl (B98337) (TMS) groups. thermofisher.com

Acylation: Trifluoroacetic anhydride (B1165640) (TFAA) can be used to form trifluoroacetyl derivatives of the amino and hydroxyl groups.

Once derivatized, the compound can be analyzed on a nonpolar or medium-polarity capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase. thermofisher.com Detection is typically performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

Interactive Data Table: Representative GC Parameters for Derivatized Amino Alcohols

ParameterTypical Value/ConditionRationale
Derivatization Reagent BSTFA with 1% TMCSEffective silylating agent for both amines and alcohols.
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)A standard nonpolar column suitable for a wide range of derivatized compounds.
Carrier Gas HeliumInert carrier gas providing good efficiency.
Injector Temperature 250 °CTo ensure rapid volatilization of the derivatized analyte.
Oven Program 100 °C (2 min), then ramp to 280 °C at 10 °C/minA temperature program to separate compounds based on their boiling points.
Detector FID or MSFID for general-purpose quantification, MS for identification.

Chiral Chromatography for Enantiomeric Excess Determination

Since "this compound" possesses a chiral center, it can exist as a pair of enantiomers. The determination of the enantiomeric excess (e.e.) is crucial in pharmaceutical applications, as different enantiomers can exhibit distinct pharmacological activities. Chiral chromatography is the most widely used technique for this purpose.

Direct and Indirect Methods:

The separation of enantiomers can be achieved through two main approaches:

Direct Separation: This involves the use of a chiral stationary phase (CSP). CSPs are designed with a chiral selector that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times. For amino alcohols, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective.

Indirect Separation: This method involves derivatizing the enantiomeric mixture with a chiral derivatizing agent (CDA) to form a pair of diastereomers. nih.govakjournals.com These diastereomers have different physical properties and can be separated on a standard achiral column (e.g., C18). nih.gov The choice of CDA is critical and should result in diastereomers with significant chromatographic resolution.

Enantiomeric Excess (e.e.) Calculation:

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:

e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.

Alternative methods for determining enantiomeric excess include nuclear magnetic resonance (NMR) spectroscopy using chiral solvating agents or chiral shift reagents, and fluorescence-based assays. nih.govacs.org

Interactive Data Table: Exemplary Chiral HPLC Parameters for Amino Alcohol Enantioseparation

ParameterTypical Value/ConditionRationale
Column Chiral Stationary Phase (e.g., Chiralcel OD-H)Specifically designed to resolve enantiomers.
Mobile Phase Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v)A common mobile phase for normal-phase chiral separations. The amine is added to improve peak shape.
Flow Rate 0.8 mL/minOptimized for resolution on the chiral column.
Detection UV at 220 nmWavelength chosen for optimal absorbance of the phenyl group.
Column Temperature 25 °CControlled temperature for reproducible chiral recognition.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are foundational to modern computational chemistry, allowing for the determination of molecular electronic structure and properties based on the principles of quantum mechanics.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule by focusing on its electron density. mdpi.com It offers a balance between accuracy and computational cost, making it suitable for molecules of this size.

Geometry Optimization: The first step in a typical DFT study is to find the molecule's most stable three-dimensional arrangement, known as the ground-state geometry. This is achieved by calculating the forces on each atom and adjusting their positions until a minimum energy structure is found. For 3-Amino-2-[(2-chlorophenyl)methyl]propan-1-ol, this process would determine the precise bond lengths, bond angles, and dihedral angles that result in the lowest energy conformation.

Electronic Structure: Once the geometry is optimized, DFT is used to analyze the electronic properties. Key parameters derived from these calculations include:

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The HOMO-LUMO energy gap provides insight into the molecule's chemical reactivity and stability. nih.gov

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across the molecule, highlighting electron-rich regions (electrophilic attack sites) and electron-poor regions (nucleophilic attack sites). researchgate.netbohrium.com For this compound, the nitrogen of the amino group and the oxygen of the hydroxyl group would be expected to be electron-rich sites.

Mulliken Population Analysis: This analysis provides a way to assign partial atomic charges to each atom in the molecule, quantifying the electron distribution. researchgate.netnih.gov

A hypothetical table of optimized geometric parameters for the compound, as would be generated by a DFT calculation (e.g., using the B3LYP functional with a 6-311++G(d,p) basis set), is shown below. researchgate.netbohrium.com

ParameterAtom 1Atom 2Atom 3Atom 4Value (Illustrative)
Bond Length C1C2--1.53 Å
Bond Length C2N--1.47 Å
Bond Angle C1C2C3-112.5°
Dihedral Angle NC2C1O60.5°
This table is for illustrative purposes only and does not represent published experimental or computational data.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parametrization. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide higher accuracy for calculating energies and exploring the potential energy surface (PES). An energetic landscape exploration would identify various stable conformers and the energy barriers between them, providing a comprehensive picture of the molecule's flexibility.

Conformational Analysis and Energy Minima Determination

The presence of multiple single bonds in this compound allows for significant conformational freedom. Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that can be interconverted by rotation about these single bonds.

Computational methods systematically rotate key dihedral angles (for example, around the C-C bonds of the propanol (B110389) backbone) and perform energy calculations for each resulting structure. This process identifies all possible low-energy conformers, or "energy minima," on the potential energy surface. The results of such an analysis reveal the most likely shapes the molecule will adopt. For a related compound, baclofen, conformational analysis was crucial to understanding its interaction with biological receptors. nih.gov This analysis is vital as the biological activity of a molecule is often dependent on its ability to adopt a specific conformation.

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is a powerful tool for investigating how chemical reactions occur. For this compound, this could involve studying its synthesis or its potential metabolic pathways. DFT calculations can map out the entire reaction coordinate, from reactants to products, through a high-energy intermediate state known as the transition state. acs.org

Locating the transition state is key to understanding the reaction mechanism. The structure of the transition state reveals the geometry of the molecule as bonds are being broken and formed. This information is critical for rationalizing reaction outcomes and for designing more efficient synthetic routes or catalysts. westlake.edu.cn

The energy difference between the reactants and the transition state is known as the energy barrier or activation energy. nih.gov A high energy barrier corresponds to a slow reaction, while a low barrier indicates a fast reaction. By calculating these barriers for different possible reaction pathways, chemists can predict which mechanism is most favorable. For instance, in reactions involving amino alcohols, DFT can be used to compare different pathways for processes like N-alkylation. acs.orgnih.gov

The following table illustrates the kind of data that would be generated from a computational study of a hypothetical reaction involving the subject compound.

Reaction PathwayReactant Energy (kcal/mol)Transition State Energy (kcal/mol)Product Energy (kcal/mol)Energy Barrier (kcal/mol)
Pathway A 0.0+25.3-10.225.3
Pathway B 0.0+35.1-8.535.1
This table is for illustrative purposes only and does not represent published experimental or computational data.

The structure and properties of this compound are governed by a network of interactions.

Intramolecular Interactions: These are interactions within a single molecule. A key intramolecular interaction in this compound would be hydrogen bonding between the amino (-NH2) group and the hydroxyl (-OH) group. Computational analysis can determine the strength and geometric characteristics of such bonds, which significantly influence the molecule's preferred conformation.

Intermolecular Interactions: These are forces between adjacent molecules, which dictate the properties of the material in its solid or liquid state. In the solid state, these interactions would include hydrogen bonds between the amino and hydroxyl groups of neighboring molecules, as well as π-π stacking interactions involving the chlorophenyl rings. bohrium.com Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) and Hirshfeld surface analysis can be used to visualize and quantify these intermolecular forces, providing insight into crystal packing. bohrium.comresearchgate.net

Molecular Dynamics Simulations for Dynamic Behavior

No specific molecular dynamics (MD) simulation studies for this compound have been published. Such simulations would typically provide insights into the compound's conformational flexibility, its interactions with solvents, and its behavior over time at an atomic level, but this research has not been conducted or made publicly available.

Spectroscopic Property Prediction and Correlation with Experimental Data

There are no available theoretical studies predicting the spectroscopic properties (such as NMR, IR, or UV-Vis spectra) of this compound. Consequently, no data exists for correlation with experimental spectroscopic results. While studies on similar amino alcohols have utilized methods like Density Functional Theory (DFT) for such predictions, this has not been applied to the target compound in published literature. rsc.org

Molecular Electrostatic Potential (MEP) Surface Analysis

A molecular electrostatic potential (MEP) surface analysis for this compound is not found in the reviewed literature. This type of analysis is crucial for identifying the electrophilic and nucleophilic sites on a molecule, predicting its reactive behavior and intermolecular interactions. Without dedicated computational studies, a description of the MEP surface for this specific compound cannot be provided.

Emerging Non Clinical Applications As a Chemical Intermediate

Precursor in Specialty Chemical Synthesis

The utility of 3-Amino-2-[(2-chlorophenyl)methyl]propan-1-ol as a precursor extends to the synthesis of various specialty chemicals. Its primary amino group can undergo a wide array of chemical reactions, including N-alkylation, N-acylation, and reductive amination, to introduce new functionalities. Similarly, the primary hydroxyl group can be esterified, etherified, or oxidized to yield a range of derivatives.

For instance, the reaction of the amino group with various electrophiles can lead to the formation of amides, sulfonamides, and ureas, which are prevalent motifs in many specialty chemicals. The hydroxyl group, on the other hand, can be converted to a leaving group to facilitate nucleophilic substitution reactions, or it can be used as a point of attachment for other molecular fragments.

Building Block for Polymer and Material Science Research

In the realm of polymer and material science, this compound presents itself as a valuable monomer or chain extender. The presence of both an amino and a hydroxyl group allows for its incorporation into various polymer backbones, such as polyamides, polyurethanes, and polyesters, through step-growth polymerization.

The incorporation of the 2-chlorophenyl group into the polymer structure is of particular interest as it can impart specific properties to the resulting material. These properties may include enhanced thermal stability, flame retardancy, and altered solubility characteristics. Researchers are exploring the use of this and similar amino alcohols to create novel polymers with tailored functionalities for advanced applications.

Intermediate for Ligand Synthesis in Catalysis

The development of novel ligands is crucial for advancing the field of catalysis. This compound can serve as a scaffold for the synthesis of chiral ligands, which are instrumental in asymmetric catalysis. The amino and hydroxyl groups provide convenient handles for the introduction of coordinating moieties, such as phosphines, pyridines, or other heteroatomic groups.

The stereochemistry of the chiral center in this compound can be exploited to create enantioselective catalysts for a variety of chemical transformations. The synthesis of bidentate and tridentate ligands from this precursor could lead to the development of catalysts with improved activity, selectivity, and stability for a range of industrially relevant reactions.

Applications in Agrochemical Precursor Research (Excluding Biological Efficacy)

The structural motifs present in this compound are also found in a number of agrochemical compounds. As such, it is being investigated as a precursor for the synthesis of novel agrochemical candidates. The focus of this research is purely on the chemical synthesis and derivatization of the molecule to create a library of compounds for further screening.

The modification of the amino and hydroxyl groups, as well as potential transformations of the chlorophenyl ring, allows for the systematic exploration of the chemical space around this core structure. This research aims to develop efficient synthetic routes to a variety of compounds that can be evaluated for their potential use in agriculture, without delving into their specific biological activities.

Future Research Directions and Challenges

Development of More Sustainable and Cost-Effective Synthetic Routes

A primary challenge in organic synthesis is the development of processes that are not only efficient but also environmentally benign and economically viable. Traditional methods for synthesizing chiral amino alcohols often rely on stoichiometric amounts of chemical reducing agents or organometallic catalysts, which can be limited by the need for extreme reaction conditions and the generation of significant waste. frontiersin.orgnih.gov Future research will prioritize greener alternatives.

One promising avenue is the expanded use of biocatalysis. Engineered enzymes, such as amine dehydrogenases (AmDHs) derived from amino acid dehydrogenases (AADHs), offer a route for the asymmetric reductive amination of hydroxy ketones under mild conditions using ammonia (B1221849) as the sole, atom-economical amino donor. frontiersin.orgnih.govacs.org The development of robust AmDHs tailored for substrates structurally similar to the precursors of 3-Amino-2-[(2-chlorophenyl)methyl]propan-1-ol could provide a direct and highly enantioselective pathway.

Key research objectives in this area include:

Enzyme Engineering: Utilizing strategies like directed evolution to enhance the substrate scope, activity, and stability of enzymes like transaminases and amine dehydrogenases. nih.govnih.gov

Readily Available Starting Materials: Designing synthetic pathways that begin with inexpensive and abundant feedstocks, moving away from multi-step preparations of complex precursors. westlake.edu.cn

Minimizing Protecting Groups: Developing selective catalytic systems that obviate the need for protecting group chemistry, thereby shortening synthetic sequences and reducing waste.

Exploration of Novel Reactivity and Unprecedented Transformations

Beyond improving existing synthetic methods, a significant area of future research lies in discovering new ways to construct and modify the this compound scaffold. Modern synthetic methods, particularly those involving radical intermediates, offer powerful tools for forming C-N and C-C bonds that are difficult to achieve through traditional ionic pathways.

Asymmetric radical C–H functionalization, for instance, represents a cutting-edge strategy for creating vicinal amino alcohols from simple alcohol starting materials. researchgate.netnih.gov A "radical relay" approach, where an alcohol is temporarily converted into a radical that undergoes intramolecular hydrogen atom transfer (HAT), could be adapted to synthesize derivatives of the target compound with high regio- and enantioselectivity. researchgate.netnih.gov

Challenges and opportunities in this domain include:

Selective C-H Functionalization: Developing catalysts that can selectively activate and functionalize the various C-H bonds within the molecule to install new groups without requiring pre-functionalized substrates.

Controlling Stereochemistry: Overcoming the challenge of controlling stereoselectivity in radical reactions to access specific diastereomers of more complex derivatives. westlake.edu.cn

Multi-Catalytic Systems: Designing cooperative catalytic systems that can mediate complex transformations in a single pot, combining, for example, photoredox and transition metal catalysis to unlock novel reaction pathways. researchgate.net

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from batch processing to continuous flow manufacturing is a paradigm shift in chemical synthesis, offering enhanced safety, reproducibility, and scalability. rsc.orgrsc.org The synthesis of amino alcohols is particularly well-suited for flow chemistry, which allows for precise control over reaction parameters like temperature, pressure, and residence time. google.com This control is crucial for managing exothermic reactions or handling hazardous intermediates. rsc.org

Future work will focus on developing fully integrated, multi-step flow systems for the synthesis of this compound and its derivatives. rsc.orguc.pt Such systems can "telescope" multiple reaction steps, eliminating the need for intermediate isolation and purification, which significantly improves efficiency. rsc.orgacs.org

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Amino Alcohols
ParameterBatch SynthesisContinuous Flow Synthesis
Process Control Difficult to maintain uniform temperature and mixing in large volumes.Precise control over temperature, pressure, and residence time. google.com
Safety Higher risk with exothermic reactions and hazardous reagents at large scale.Smaller reaction volumes and better heat dissipation enhance safety. rsc.org
Scalability Scaling up can be complex and non-linear ("numbering up").Scalability achieved by running the system for longer durations or in parallel.
Multi-step Reactions Requires isolation and purification at each step, generating waste.Enables "telescoped" syntheses without intermediate isolation. acs.org
Reproducibility Can vary between batches due to inconsistencies in mixing and heat transfer.Highly reproducible due to consistent reaction conditions.

Advanced Characterization of Transient Intermediates

A thorough understanding of a reaction mechanism is essential for its optimization and for the rational design of new transformations. nih.gov Many organic reactions proceed through high-energy, short-lived species known as transient intermediates, such as carbocations, radicals, or unstable enzymatic adducts. nih.govlibretexts.orgresearchgate.net Characterizing these fleeting species is a significant experimental challenge but provides invaluable mechanistic insight. researchgate.net

Future research into the synthesis of this compound will benefit from advanced spectroscopic and spectrometric techniques to detect and characterize these intermediates. According to Hammond's postulate, a high-energy intermediate is structurally similar to the transition state, so its characterization can inform the design of catalysts that stabilize this state and accelerate the reaction. nih.gov

Techniques and challenges include:

Time-Resolved Spectroscopy: Using methods like laser flash photolysis to generate and observe reactive intermediates in real-time. researchgate.net

Specialized Mass Spectrometry: Employing techniques such as Fourier transform ion cyclotron resonance mass spectrometry to detect and study postulated ionic intermediates. researchgate.net

Cryogenic Matrix Isolation: Trapping reactive species in an inert gas matrix at very low temperatures to allow for extended spectroscopic study. researchgate.net

Computational Design of New Chemical Transformations for the Compound

Computational chemistry has become an indispensable tool in modern organic synthesis. Quantum mechanical calculations and molecular modeling can be used to predict reaction outcomes, elucidate complex mechanisms, and design novel catalysts from first principles. For a molecule like this compound, computational studies can guide the exploration of its chemical potential.

For example, when engineering enzymes for sustainable synthesis, computational analysis can provide insights into the source of enhanced activity and stereoselectivity, as seen in studies of engineered AmDHs. frontiersin.orgnih.gov By modeling the enzyme's active site and the substrate binding, researchers can rationally design mutations to improve catalytic efficiency.

Key areas for computational investigation are:

Mechanism Elucidation: Calculating the energy profiles of potential reaction pathways to distinguish between competing mechanisms and identify rate-determining steps.

Catalyst Design: Designing chiral ligands or organocatalysts that can selectively bind to the substrate and facilitate stereoselective transformations.

Predicting Reactivity: Modeling the electronic structure of the molecule to predict the most likely sites for electrophilic, nucleophilic, or radical attack, thereby guiding the discovery of new reactions.

Expansion into Complex Polyfunctionalized Derivative Synthesis

The core structure of this compound serves as an excellent starting point for the synthesis of more complex molecules with diverse functionalities. The presence of the primary amine, primary alcohol, and the aromatic ring provides multiple handles for subsequent chemical modification. The development of methods that furnish complex, polyfunctionalized derivatives from this scaffold is a key challenge for medicinal chemistry and materials science.

For instance, Pd/sulfoxide-catalyzed allylic C-H amination reactions have been used to generate syn- and anti-1,3-amino alcohol motifs, demonstrating how C-H activation can be harnessed to build molecular complexity. nih.govnih.gov Applying similar logic to the target compound could allow for the diastereoselective synthesis of new derivatives with additional stereocenters.

Future research will focus on:

Orthogonal Functionalization: Developing selective reactions that modify one functional group (e.g., the amine) while leaving others (e.g., the alcohol) untouched, without the need for protecting groups.

Diversity-Oriented Synthesis: Using the compound as a scaffold in protocols designed to rapidly generate libraries of structurally diverse small molecules for biological screening. diva-portal.org

Late-Stage Functionalization: Devising methods to install new functional groups onto the aromatic ring or alkyl backbone at a late stage in a synthetic sequence, enabling the efficient preparation of a wide range of analogues.

Q & A

Q. What are the key synthetic pathways for 3-Amino-2-[(2-chlorophenyl)methyl]propan-1-ol, and how do reaction conditions influence yield?

Answer: The synthesis typically involves multi-step processes starting from commercially available precursors, such as 2-chlorobenzaldehyde or substituted acetophenones. A common route includes:

  • Step 1: Condensation of 2-chlorobenzaldehyde with nitromethane to form a nitroalkene intermediate.
  • Step 2: Reduction of the nitro group to an amine using catalytic hydrogenation (e.g., H₂/Pd-C) or borohydride reagents.
  • Step 3: Hydroxyl group introduction via hydrolysis or alcoholysis under acidic/basic conditions.

Critical parameters include temperature control (e.g., 50–80°C for nitro reduction) and solvent selection (e.g., methanol or ethanol for polar intermediates). Yield optimization requires precise stoichiometric ratios, with excess reducing agents often improving efficiency .

Q. How can researchers characterize the purity and structural integrity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Peaks at δ 7.2–7.4 ppm (aromatic protons from 2-chlorophenyl), δ 3.5–4.0 ppm (methylene groups adjacent to hydroxyl/amino), and δ 1.8–2.2 ppm (protons on the propanol backbone).
    • ¹³C NMR: Signals near 140 ppm (C-Cl aromatic carbon) and 60–70 ppm (C-OH/C-NH₂).
  • High-Performance Liquid Chromatography (HPLC): Use reverse-phase C18 columns with UV detection at 254 nm to assess purity (>98% typical for reference standards).
  • Mass Spectrometry (MS): Confirm molecular ion [M+H]⁺ at m/z 230.07 (calculated for C₁₀H₁₃ClNO) .

Q. What functional groups dictate the reactivity of this compound in derivatization reactions?

Answer:

  • Amino Group (-NH₂): Participates in nucleophilic reactions (e.g., acylation with acetyl chloride or sulfonylation).
  • Hydroxyl Group (-OH): Enables esterification (e.g., with acetic anhydride) or ether formation under Mitsunobu conditions.
  • Chlorophenyl Moiety: Undergoes electrophilic substitution (e.g., bromination at the para position relative to Cl) or Suzuki coupling for aryl diversification.
    Reaction outcomes depend on protecting group strategies; for example, Boc protection of the amine prevents unwanted side reactions during hydroxyl derivatization .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its biological activity?

Answer: Chiral centers in amino alcohols are critical for receptor binding. For example:

  • (R)-Enantiomers: May exhibit higher affinity for adrenergic receptors due to spatial alignment with binding pockets.
  • (S)-Enantiomers: Often show reduced activity or off-target effects.

Methodological Approach:

  • Resolve enantiomers via chiral HPLC (e.g., Chiralpak IA column) or asymmetric synthesis using Evans auxiliaries.
  • Test enantiopure samples in receptor-binding assays (e.g., radioligand displacement for α₁-adrenergic receptors) .

Q. What strategies address contradictions in reported biological activities of structurally similar compounds?

Answer: Discrepancies often arise from:

  • Positional Isomerism: Compare 2-chlorophenyl vs. 4-chlorophenyl analogs (e.g., 4-Cl derivatives show stronger enzyme inhibition due to enhanced lipophilicity) .
  • Substituent Effects: Fluorine or bromine substitutions alter electronic properties and binding kinetics.

Resolution Workflow:

Computational Modeling: Use DFT or molecular docking to predict interactions (e.g., Chlorine’s electron-withdrawing effect in 2-position vs. 4-position).

In Vitro Validation: Conduct parallel assays (e.g., IC₅₀ measurements against COX-2 or MAO enzymes) .

Q. How can researchers design SAR studies to optimize the pharmacological profile of this compound?

Answer: Focus on:

  • Core Modifications: Replace the chlorophenyl group with pyridinyl (e.g., 3-chloropyridinyl enhances solubility) or difluoromethoxy analogs (improves metabolic stability) .
  • Side Chain Variations: Introduce methyl or ethyl groups on the propanol backbone to modulate steric effects.

Experimental Design:

  • Synthesize 10–15 analogs with systematic substitutions.
  • Screen for ADMET properties (e.g., hepatic microsomal stability, plasma protein binding) .

Q. What mechanistic hypotheses explain its potential neuropharmacological activity?

Answer:

  • Hypothesis 1: The amino group mimics endogenous neurotransmitters (e.g., norepinephrine), enabling competitive binding at synaptic receptors.
  • Hypothesis 2: Chlorophenyl enhances blood-brain barrier penetration, as shown in logP calculations (~2.1 for this compound vs. 1.5 for non-chlorinated analogs).

Testing Methods:

  • In Vivo Microdialysis: Measure extracellular neurotransmitter levels (e.g., dopamine, serotonin) in rodent models.
  • Patch-Clamp Electrophysiology: Assess ion channel modulation in hippocampal neurons .

Q. How can researchers resolve contradictions in reported receptor-binding affinities?

Answer: Common issues include:

  • Assay Variability: Differences in cell lines (e.g., CHO vs. HEK293) or ligand concentrations.
  • Protonation States: The amino group’s pKa (~9.5) affects binding at physiological pH.

Solutions:

  • Standardize assay conditions (e.g., pH 7.4 buffer, 25°C incubation).
  • Use tritiated ligands (e.g., [³H]-prazosin for α₁-adrenergic receptors) to minimize variability .

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Reactant of Route 1
3-Amino-2-[(2-chlorophenyl)methyl]propan-1-ol
Reactant of Route 2
3-Amino-2-[(2-chlorophenyl)methyl]propan-1-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.